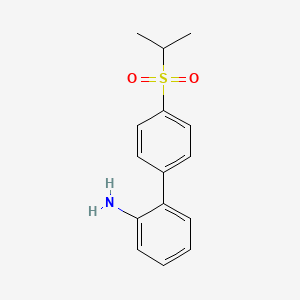

4'-(Isopropylsulfonyl)biphenyl-2-amine

Description

Properties

Molecular Formula |

C15H17NO2S |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

2-(4-propan-2-ylsulfonylphenyl)aniline |

InChI |

InChI=1S/C15H17NO2S/c1-11(2)19(17,18)13-9-7-12(8-10-13)14-5-3-4-6-15(14)16/h3-11H,16H2,1-2H3 |

InChI Key |

CYICWIRNANKFRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2N |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 4'-(Isopropylsulfonyl)biphenyl-2-amine. For instance, benzenesulfonamide derivatives have shown promising results as inhibitors of carbonic anhydrase IX, a target for cancer therapy. These compounds exhibited low IC50 values, indicating high potency against cancer cell lines, specifically MDA-MB-231, a breast cancer model. The most effective derivatives induced significant apoptosis in these cells, demonstrating a potential pathway for therapeutic intervention in cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro studies demonstrated that certain derivatives showed significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The inhibition rates were notable at concentrations as low as 50 μg/mL, suggesting that modifications to the sulfonamide group can enhance antibacterial efficacy .

Mechanistic Studies

Mechanistic investigations into the biological activity of this compound derivatives have revealed their interactions at the molecular level. Molecular docking studies indicated favorable binding interactions with target proteins, which could elucidate the mechanisms behind their anticancer and antimicrobial effects. This understanding is crucial for optimizing these compounds for better efficacy and selectivity .

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship analysis has been conducted on various derivatives of the compound. The modifications in substituents on the biphenyl structure significantly influenced biological activity, with certain configurations leading to enhanced inhibition of enzymes like alkaline phosphatases (APs), which are implicated in various diseases . This SAR data is instrumental for guiding future synthetic efforts aimed at developing more potent analogs.

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that some derivatives possess favorable pharmacokinetic profiles, indicating their potential for further development as therapeutic agents. These findings are critical for assessing the viability of transitioning from laboratory studies to clinical applications .

Case Study 1: Anticancer Efficacy

A study conducted by Nemr et al. synthesized several benzenesulfonamide derivatives, including those structurally related to this compound. The lead compound demonstrated an IC50 value of approximately 10 nM against carbonic anhydrase IX and induced apoptosis in MDA-MB-231 cells by increasing annexin V-FITC positive cells significantly compared to controls .

Case Study 2: Antibacterial Activity

In another study focusing on antimicrobial properties, specific derivatives of this compound were evaluated against multiple bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also exhibited anti-biofilm activity, which is crucial for treating persistent infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 4'-(Isopropylsulfonyl)biphenyl-2-amine and related biphenyl-2-amine derivatives:

Key Observations:

Substituent Effects on Reactivity :

- The isopropylsulfonyl group in this compound introduces steric bulk and electron-withdrawing effects, which may hinder coordination with metal centers compared to unsubstituted biphenyl-2-amine. This contrasts with biphenyl-2,2’-diamine , where dual amine groups facilitate robust Cu(I) binding .

- Dimethyl carboxylate derivatives prioritize solubility over direct metal coordination, suggesting that sulfonyl-substituted analogs like this compound could serve intermediate roles in hybrid materials.

Synthetic Challenges :

- Unlike biphenyl-2-amine, which is commercially available and stable under ambient conditions, the synthesis of this compound likely demands stringent inert conditions (e.g., Ar atmosphere) to prevent oxidation of the amine or sulfonyl groups, as seen in related Cu(I) complex syntheses .

Potential Applications: While biphenyl-2,2’-diamine is well-documented in Cu(I) coordination chemistry, the sulfonyl group in this compound may redirect utility toward sulfonamide-based drug design or sulfonic acid catalysts, though experimental validation is lacking in current literature.

Preparation Methods

Aryl-Amine Formation via Nitro Reduction

A common route involves introducing a nitro group at the 2-position of biphenyl, followed by catalytic hydrogenation. For example, CN105294461A details the reduction of 4,4'-bis(4-nitrophenoxy)biphenyl to its diamine analog using Ni catalysts and organic amines under hydrogen pressure (10–20 atm). This method achieves yields >99% with high purity, suggesting that analogous conditions could reduce a nitro group at the 2-position of 4'-(isopropylsulfonyl)biphenyl.

Sulfonyl Group Introduction

Sulfonation typically employs chlorosulfonic acid or sulfur trioxide, followed by nucleophilic substitution with isopropyl groups. While none of the provided patents directly describe this step, CN117342955A demonstrates hypohalite-mediated oxidation for converting nitriles to carboxamides, highlighting the compatibility of sulfonyl groups with oxidative conditions.

Hypothetical Pathways for 4'-(Isopropylsulfonyl)biphenyl-2-amine

Step 1: Sulfonation at the 4'-Position

-

Sulfonation : Treat biphenyl with chlorosulfonic acid in dichloromethane at 0–5°C to form biphenyl-4'-sulfonyl chloride.

-

Alkylation : React the sulfonyl chloride with isopropyl magnesium bromide in tetrahydrofuran (THF) to yield 4'-(isopropylsulfonyl)biphenyl.

Step 2: Nitration at the 2-Position

-

Nitration : Use mixed acid (HNO₃/H₂SO₄) at 50°C to introduce a nitro group at the 2-position, yielding 2-nitro-4'-(isopropylsulfonyl)biphenyl.

-

Reduction : Catalytically hydrogenate the nitro group using Pd/C or Raney Ni in ethanol under H₂ (3 atm) to obtain the target amine.

Key Challenges :

-

Nitration regioselectivity may favor the 3- or 4-position due to the electron-withdrawing sulfonyl group.

-

Sulfonyl groups can deactivate catalysts during hydrogenation, necessitating higher pressures or temperatures.

Fragment Preparation

-

Boronic Acid Synthesis : Prepare 2-nitrobenzene boronic acid.

-

Sulfonated Bromobenzene : Synthesize 4-bromo-(isopropylsulfonyl)benzene via sulfonation and alkylation of bromobenzene.

Coupling Reaction

React the boronic acid with 4-bromo-(isopropylsulfonyl)benzene using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C. Subsequent nitro reduction yields the target amine.

Advantages :

-

High regioselectivity ensured by cross-coupling.

-

Modular approach allows scalability.

Comparative Analysis of Synthetic Methods

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Yield (Est.) | 60–70% (nitration step limits) | 75–85% (efficient coupling) |

| Regioselectivity | Moderate (sulfonyl group deactivation) | High (controlled via coupling) |

| Catalyst Cost | Low (Pd/C or Ni) | High (Pd-based catalysts) |

| Scalability | Limited by nitration | Highly scalable |

Process Optimization Considerations

Catalytic Systems for Nitro Reduction

CN105294461A reports that Ni-organic amine systems achieve near-quantitative reduction of nitro groups under 10–20 atm H₂. For 4'-(isopropylsulfonyl)biphenyl-2-nitro, substituting Pd/C with Ni/diethylamine may enhance compatibility with the sulfonyl group.

Solvent Selection

Polar aprotic solvents like N,N-dimethylformamide (DMF) are preferred for sulfonation (as in CN117342955A), while ethyl acetate is effective for hydrogenations.

Challenges and Mitigation Strategies

-

Sulfonyl Group Stability :

-

Avoid strong acids/bases during nitration to prevent desulfonation.

-

Use mild reducing agents (e.g., NaBH₄/CuI) for nitro groups if H₂ causes side reactions.

-

-

Purification :

-

Column chromatography with silica gel and ethyl acetate/hexane (1:3) can separate regioisomers.

-

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4'-(Isopropylsulfonyl)biphenyl-2-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sulfonylation of biphenyl-2-amine derivatives using isopropylsulfonyl chloride under anhydrous conditions. Key steps include:

- Purification : Column chromatography with gradients (e.g., petroleum ether/dichloromethane 100:0 to 70:30) to isolate intermediates .

- Recrystallization : Use diethyl ether or ethanol for final product crystallization to enhance purity (>95%) .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Techniques :

- NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.8–7.6 ppm), sulfonyl group (δ 3.1–3.3 ppm for isopropyl CH), and amine protons (δ 5.2–5.5 ppm, broad) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 290.1 (exact mass 289.08) and fragmentation patterns consistent with sulfonyl cleavage .

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Approach :

- Dynamic NMR Studies : Use variable-temperature NMR to distinguish between rotational isomers of the sulfonyl group, which may cause splitting of peaks .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects that distort spectral interpretations .

- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 4'-fluoro analogs) to validate assignments .

Q. What computational methods are suitable for studying the electronic properties of this compound, and how do they inform experimental design?

- Methods :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions or charge-transfer interactions .

- Molecular Dynamics Simulations : Analyze solvation effects on sulfonyl group conformation in polar solvents (e.g., DMSO) .

- Retrosynthesis Tools : Employ AI-driven platforms (e.g., Reaxys, Pistachio) to propose alternative synthetic routes for derivatives .

Q. How does the steric and electronic environment of the isopropylsulfonyl group influence regioselectivity in further functionalization?

- Mechanistic Insights :

- Steric Effects : The bulky isopropylsulfonyl group directs electrophilic substitution to the less hindered ortho position of the biphenyl system .

- Electronic Effects : Sulfonyl groups are electron-withdrawing, activating the amine for nucleophilic reactions (e.g., Buchwald-Hartwig amination) .

- Experimental Validation : Use substituent-directed metalation (e.g., lithiation at −78°C) to introduce halogens or aryl groups selectively .

Data Contradiction Analysis

Q. How should discrepancies in reported yields for sulfonylation reactions of biphenyl-2-amine derivatives be addressed?

- Root Causes :

- Reagent Purity : Impurities in isopropylsulfonyl chloride (e.g., hydrolyzed sulfonic acid) reduce yields. Pre-dry reagents over molecular sieves .

- Solvent Choice : Dichloromethane vs. THF affects reaction rates; THF may stabilize intermediates but increase side reactions .

- Work-Up Protocols : Incomplete extraction (e.g., pH adjustment during aqueous work-up) can lead to product loss .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

- Stabilization Methods :

- Protective Groups : Temporarily protect the amine with acetyl or tert-butoxycarbonyl (Boc) groups during harsh reactions .

- Storage Conditions : Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent sulfonyl group degradation .

- Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to inhibit oxidative decomposition .

Experimental Design Considerations

Q. How can researchers design scalable synthetic routes while maintaining high enantiomeric purity for chiral derivatives?

- Design Principles :

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to control stereochemistry .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC .

- Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomeric salts using chiral resolving agents .

Q. What are the best practices for reproducing published synthetic protocols for this compound derivatives?

- Reproducibility Checklist :

- Detailed Characterization : Report all spectral data (e.g., NMR coupling constants, IR band intensities) to enable cross-validation .

- Reaction Monitoring : Specify TLC conditions (e.g., Rf values in ethyl acetate/hexane 3:7) and quenching criteria .

- Error Analysis : Disclose common pitfalls (e.g., exothermic sulfonylation requiring controlled addition rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.